molecular formula C11H22ClNO B2492283 (1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride CAS No. 2227741-04-8

(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride

Cat. No. B2492283
CAS RN: 2227741-04-8
M. Wt: 219.75
InChI Key: XVXMSUKSTGINGB-HHDYSPPTSA-N
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Description

Synthesis Analysis

Research has shown various methods for synthesizing cyclobutane derivatives, which might share synthesis pathways or structural similarities with the compound . For instance, a facile enantioselective synthesis method for cyclobutane derivatives was developed, leveraging cyclopentane ring formation and subsequent ring contraction processes (Izawa et al., 1992). Another study highlighted the stereoselective synthesis of cyclobutane derivatives, focusing on the use of palladium-catalyzed cross-coupling reactions (Denmark & Wang, 2000).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure analysis of certain cyclobutane derivatives has provided insight into their molecular configurations, showing intermolecular hydrogen bonds and the cis configuration of substituent groups (Wu et al., 2015).

Chemical Reactions and Properties

The reactivity of cyclobutane derivatives can vary significantly based on their substitution patterns. Studies have explored reactions involving cyclobutane derivatives, such as base-induced cyclizations leading to compounds with high enantiomeric purity (Betts et al., 1999). Additionally, the Lewis acid-catalyzed reactions of cyclobutane derivatives have been investigated, revealing pathways to functionalized cyclobutene and cyclopropane derivatives (Yao & Shi, 2007).

Physical Properties Analysis

The physical properties of cyclobutane derivatives, including melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments. Although specific studies on the physical properties of "(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine; hydrochloride" were not found, research on similar compounds provides a basis for predicting these characteristics.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the applications and handling of cyclobutane derivatives. For instance, the synthesis and properties of functionalized cyclic biradical derivatives of 1,3-diphosphacyclobutane-2,4-diyls offer insights into the chemical behavior of these compounds (Sugiyama et al., 2004).

properties

IUPAC Name

(1R,2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-5-6-8-9(12)7-10(8)13-11(2,3)4;/h5,8-10H,1,6-7,12H2,2-4H3;1H/t8-,9+,10+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXMSUKSTGINGB-HHDYSPPTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1CC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H]([C@@H]1CC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(1R,2S,3R)-3-(tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride

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